
9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid is a synthetic analog of prostaglandin F2alphaThis compound is significant in various biological and pharmacological studies due to its ability to mimic the effects of thromboxane A2, a potent vasoconstrictor and platelet aggregator .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid involves multiple steps, starting from prostaglandin F2alpha. The key steps include the formation of the methanoepoxy ring and the removal of the hydroxyl groups at positions 9 and 11. The reaction conditions typically involve the use of strong acids or bases and organic solvents such as methyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reactions and optimizing conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Applications De Recherche Scientifique
9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid has several scientific research applications:
Chemistry: It is used to study the mechanisms of thromboxane A2 and its analogs.
Biology: It helps in understanding the role of thromboxane A2 in various biological processes, including platelet aggregation and vasoconstriction.
Medicine: It is used in pharmacological studies to develop new drugs targeting thromboxane A2 receptors.
Industry: It is used in the production of thromboxane A2 receptor agonists for research and therapeutic purposes
Mécanisme D'action
The compound exerts its effects by binding to thromboxane A2 receptors on the surface of platelets and vascular smooth muscle cells. This binding triggers a cascade of intracellular events, leading to platelet shape change, aggregation, and contraction of smooth muscle cells. The molecular targets include G-protein coupled receptors and downstream signaling pathways involving phosphoinositide hydrolysis and protein phosphorylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin F2alpha: The parent compound from which 9,11-Dideoxy-9alpha,11alpha-methanoepoxy-prosta-5E,13E-dien-1-oic acid is derived.
Thromboxane A2: The natural ligand for thromboxane A2 receptors.
U-44069: Another thromboxane receptor agonist with similar properties
Uniqueness
This compound is unique due to its stability and ability to selectively mimic thromboxane A2. Unlike thromboxane A2, which is rapidly degraded in the body, this compound remains stable, making it useful for in vitro and in vivo studies .
Propriétés
Formule moléculaire |
C21H34O4 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(E)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16-,17+,18+,19-,20-/m1/s1 |
Clé InChI |
LQANGKSBLPMBTJ-JVCJGEKZSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)CO2)O |
SMILES canonique |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


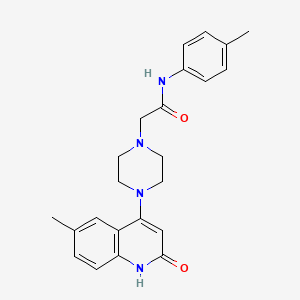
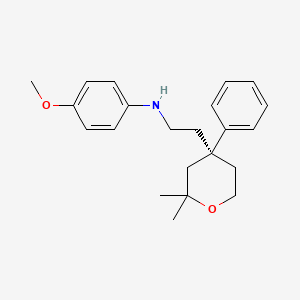

![(2R)-2-hydroxy-4-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butanoic acid](/img/structure/B12365900.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)


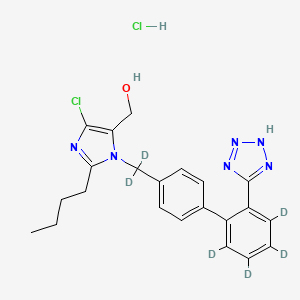
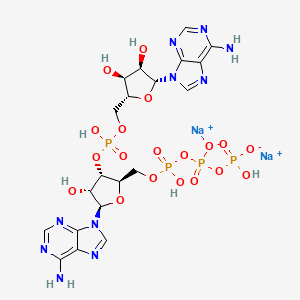
![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)
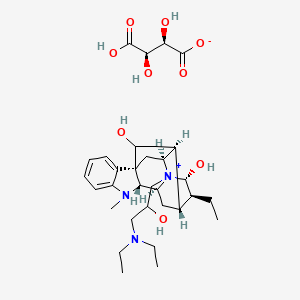
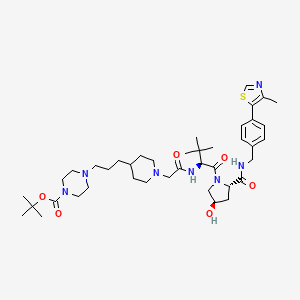
![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)
